Benzoic acid, 3-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-
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Overview
Description
Benzoic acid, 3-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-, also known as 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid, is a compound with the molecular formula C20H12O5. It is a derivative of benzoic acid and xanthene, characterized by the presence of a hydroxy group and a xanthene moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(6-hydroxy-3-oxo-3H-xanthen-9-yl)- typically involves the reaction of an open-form fluorescein in a 1.0 M sodium hydroxide solution. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of anhydrous methanol or ethanol . The reaction conditions are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using conventional techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(6-hydroxy-3-oxo-3H-xanthen-9-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the xanthene moiety, leading to the formation of reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of benzoic acid and xanthene, which can be further utilized in different applications.
Scientific Research Applications
Benzoic acid, 3-(6-hydroxy-3-oxo-3H-xanthen-9-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Industry: The compound is used in the production of dyes and pigments due to its excellent coloring properties.
Mechanism of Action
The mechanism of action of benzoic acid, 3-(6-hydroxy-3-oxo-3H-xanthen-9-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent probe, reacting with reactive oxygen species (ROS) and other radicals. This interaction leads to changes in fluorescence intensity, which can be measured and analyzed . The compound’s ability to bind to specific targets makes it useful in various analytical and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
Hydroxyphenyl fluorescein: Similar in structure, used as a fluorescent reagent for detecting reactive oxygen species.
Rhodamine 123: Another fluorescent dye with applications in biological imaging.
Fluorescein: A widely used fluorescent dye with similar structural features.
Uniqueness
Benzoic acid, 3-(6-hydroxy-3-oxo-3H-xanthen-9-yl)- is unique due to its specific combination of benzoic acid and xanthene moieties, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
30468-06-5 |
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Molecular Formula |
C20H12O5 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
3-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H12O5/c21-13-4-6-15-17(9-13)25-18-10-14(22)5-7-16(18)19(15)11-2-1-3-12(8-11)20(23)24/h1-10,21H,(H,23,24) |
InChI Key |
VZBPGKIAWCMHSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origin of Product |
United States |
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